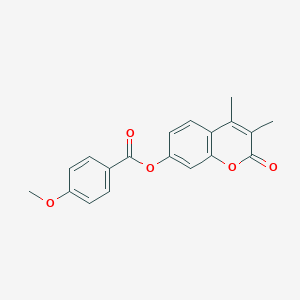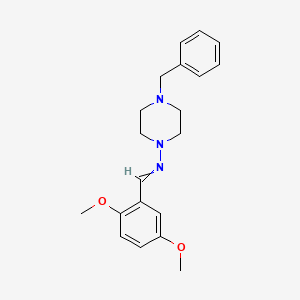
3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide, also known as INH-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of hydrazones and has been found to exhibit promising anti-cancer properties.
Mécanisme D'action
The mechanism of action of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide is not fully understood. However, it is believed that 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide induces apoptosis in cancer cells by activating the mitochondrial pathway. This pathway is responsible for regulating the process of apoptosis, and the activation of this pathway leads to the activation of caspases, which are enzymes that play a crucial role in the process of apoptosis. 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been found to have several biochemical and physiological effects. Studies have shown that 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide can induce oxidative stress in cancer cells, leading to their death. Additionally, 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been shown to inhibit the expression of certain genes that are involved in the growth and proliferation of cancer cells. 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has also been found to have anti-inflammatory properties, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been found to be effective against a wide range of cancer types, making it a versatile compound for cancer research. However, one of the limitations of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide. One potential direction is to investigate the efficacy of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide in combination with other anti-cancer agents. Additionally, further studies are needed to fully understand the mechanism of action of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide and to identify its molecular targets. Another potential direction is to investigate the potential of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory disorders. Overall, the potential of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide as a therapeutic agent warrants further investigation.
In conclusion, 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide is a promising compound that has shown potential as an anti-cancer agent. Its simple synthesis method, versatility, and potential therapeutic applications make it an attractive candidate for further research. The biochemical and physiological effects of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide, as well as its advantages and limitations for lab experiments, highlight its potential as a therapeutic agent. Further research is needed to fully understand the mechanism of action of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide and to identify its molecular targets, as well as to investigate its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide can be synthesized using a simple reaction between isonicotinoyl hydrazide and 2-methylbenzaldehyde. The reaction is carried out in the presence of acetic acid and ethanol, and the resulting product is purified through recrystallization. The synthesis of 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide is relatively straightforward and can be accomplished using standard laboratory techniques.
Applications De Recherche Scientifique
3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been extensively studied for its potential anti-cancer properties. Several studies have shown that 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been found to be effective against a wide range of cancer types, including breast cancer, lung cancer, and colon cancer. Additionally, 3-(isonicotinoylhydrazono)-N-(2-methylphenyl)butanamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential chemotherapeutic agent.
Propriétés
IUPAC Name |
N-[(E)-[4-(2-methylanilino)-4-oxobutan-2-ylidene]amino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-5-3-4-6-15(12)19-16(22)11-13(2)20-21-17(23)14-7-9-18-10-8-14/h3-10H,11H2,1-2H3,(H,19,22)(H,21,23)/b20-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXAHVPMAWDXOX-DEDYPNTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=NNC(=O)C2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C/C(=N/NC(=O)C2=CC=NC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-N-(2-methylphenyl)-3-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-morpholinylacetyl)amino]benzamide](/img/structure/B5696312.png)
![methyl 4-methyl-3-({3-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B5696318.png)

![4,5-dihydro[1,2,5]oxadiazolo[3,4-a]phenazine](/img/structure/B5696328.png)
![4-[allyl(methylsulfonyl)amino]-N-cyclopentylbenzamide](/img/structure/B5696331.png)
![5-[(5-methyl-2-furyl)methylene]-2-[4-(methylthio)phenyl]-1,3-dioxane-4,6-dione](/img/structure/B5696338.png)
![4-{N-[4-(4-chlorophenyl)-1-piperazinyl]propanimidoyl}phenol](/img/structure/B5696346.png)

![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B5696375.png)
![3-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5696383.png)


![2-[(2-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5696395.png)
![6-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-(3-methylphenyl)-4-quinolinecarboxamide](/img/structure/B5696402.png)